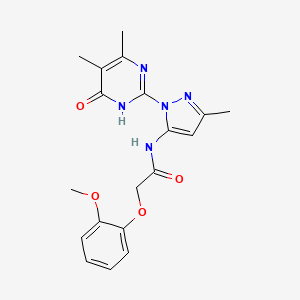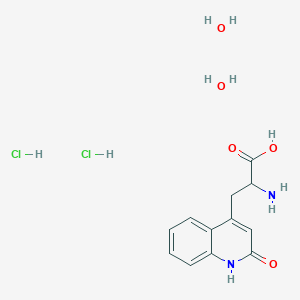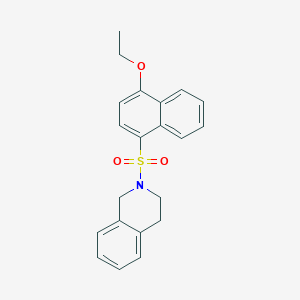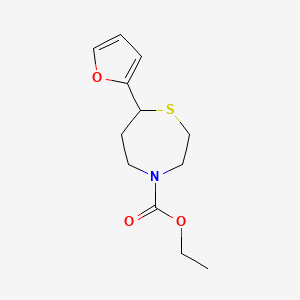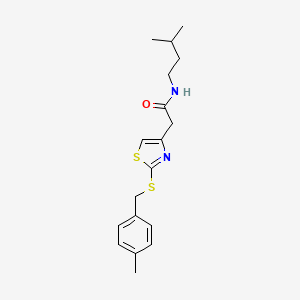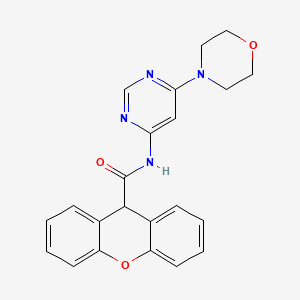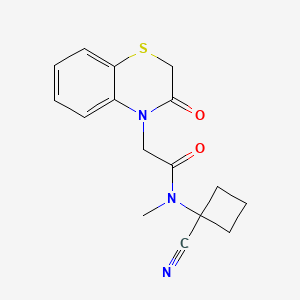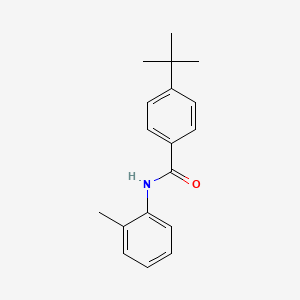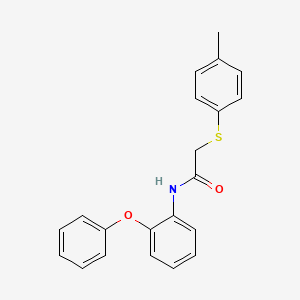![molecular formula C27H27N3O2S B2883637 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline CAS No. 866844-34-0](/img/structure/B2883637.png)
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several functional groups including a benzenesulfonyl group, a piperazine ring, and a quinoline ring. These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the dimethylphenyl group, and the coupling of these groups with the benzenesulfonyl and quinoline moieties. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, and the relative positions of the different groups could greatly affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could be alkylated, the benzenesulfonyl group could be replaced with other groups, or the quinoline ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the benzenesulfonyl and quinoline groups could potentially increase its lipophilicity .Scientific Research Applications
Synthetic Chemistry and Nucleophilic Reactions
The reactions of compounds related to "3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline" with nucleophilic reagents demonstrate their versatility in synthetic chemistry. For example, 3-benzenesulfonyloxyalloxazine and its analogs have shown varied reactivity with small nucleophiles, leading to the formation of diverse heterocyclic structures, highlighting their potential in synthesizing novel compounds with potential pharmacological applications (Hamby & Bauer, 1987).
Pharmacological Potential
Synthetic derivatives of quinolines have been explored for their potential as sorbitol dehydrogenase inhibitors, indicating their relevance in medicinal chemistry for developing new therapeutic agents. This underscores the significance of structurally similar compounds to "3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline" in drug discovery and development processes (Depreux et al., 2000).
Molecular Docking Studies
Incorporating the "3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline" scaffold into novel compounds has led to the synthesis of molecules with antimicrobial activity. These compounds have been characterized and analyzed for their potential as pharmacological agents through molecular docking studies, which suggest their application in developing new antimicrobial agents. Such studies are crucial for understanding the molecular basis of the biological activity of these compounds and guiding the design of more potent derivatives (Marganakop et al., 2022).
Antimicrobial Activity
The synthesis of new pyrazoline and pyrazole derivatives incorporating the benzenesulfonylamide moiety has demonstrated significant antibacterial and antifungal activities. This research illustrates the potential of these compounds in addressing microbial resistance, providing a foundation for the development of new antimicrobial agents (Hassan, 2013).
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-12-13-25(21(2)18-20)29-14-16-30(17-15-29)27-23-10-6-7-11-24(23)28-19-26(27)33(31,32)22-8-4-3-5-9-22/h3-13,18-19H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVVIDLCRLWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

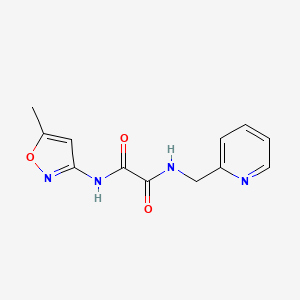
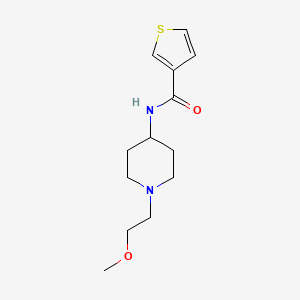
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)
![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)
